3-Ethoxy-5-fluoropyridine
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Overview
Description
3-Ethoxy-5-fluoropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as a nitro or halogen group, on the pyridine ring. For example, 3-bromo-2-nitropyridine can react with a fluoride source like tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature to yield 3-fluoropyridine derivatives .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The process may include the use of fluorinating agents such as hydrogen fluoride or metal fluorides under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like tetrabutylammonium fluoride in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Ethoxy-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-fluoropyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. This can lead to improved efficacy and reduced toxicity in pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Bromo-5-fluoropyridine
Uniqueness
3-Ethoxy-5-fluoropyridine is unique due to the presence of both an ethoxy group and a fluorine atom on the pyridine ring. This combination can result in distinct chemical and biological properties compared to other fluoropyridine derivatives. The ethoxy group can influence the compound’s solubility and reactivity, while the fluorine atom can enhance its stability and biological activity .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
3-ethoxy-5-fluoropyridine |
InChI |
InChI=1S/C7H8FNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 |
InChI Key |
WACLZSSJPMEZTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CN=C1)F |
Origin of Product |
United States |
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